molecular formula C15H9Br3 B14642360 Phenanthrene, 2,7,9-tribromo-10-methyl- CAS No. 53040-78-1

Phenanthrene, 2,7,9-tribromo-10-methyl-

Cat. No.: B14642360
CAS No.: 53040-78-1
M. Wt: 428.9 g/mol
InChI Key: FOCNNFGRNJICPM-UHFFFAOYSA-N
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Description

Phenanthrene, 2,7,9-tribromo-10-methyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of three bromine atoms at the 2, 7, and 9 positions and a methyl group at the 10 position on the phenanthrene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthrene, 2,7,9-tribromo-10-methyl- typically involves the bromination of phenanthrene derivatives. One common method is the bromination of 10-methylphenanthrene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of phenanthrene, 2,7,9-tribromo-10-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 2,7,9-tribromo-10-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can remove bromine atoms or reduce the phenanthrene ring system.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated phenanthrene derivatives.

    Reduction: Debrominated phenanthrene or reduced phenanthrene derivatives.

    Substitution: Phenanthrene derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Phenanthrene, 2,7,9-tribromo-10-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of phenanthrene, 2,7,9-tribromo-10-methyl- depends on its interactions with molecular targets. The bromine atoms and the methyl group can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Phenanthrene, 2,7,9-tribromo-10-methyl- can be compared with other brominated phenanthrene derivatives:

    Phenanthrene, 9-bromo-10-methyl-: This compound has only one bromine atom and may exhibit different reactivity and applications.

    Phenanthrene, 2,7-dibromo-10-methyl-: With two bromine atoms, this compound may have intermediate properties between the mono- and tribromo derivatives.

The uniqueness of phenanthrene, 2,7,9-tribromo-10-methyl- lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

53040-78-1

Molecular Formula

C15H9Br3

Molecular Weight

428.9 g/mol

IUPAC Name

2,7,9-tribromo-10-methylphenanthrene

InChI

InChI=1S/C15H9Br3/c1-8-13-6-9(16)2-4-11(13)12-5-3-10(17)7-14(12)15(8)18/h2-7H,1H3

InChI Key

FOCNNFGRNJICPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=C3C=CC(=CC3=C1Br)Br)Br

Origin of Product

United States

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